molecular formula C12H9ClN2O B484892 3-chloro-N-(pyridin-4-yl)benzamide CAS No. 113204-20-9

3-chloro-N-(pyridin-4-yl)benzamide

Cat. No. B484892
Key on ui cas rn: 113204-20-9
M. Wt: 232.66g/mol
InChI Key: AGEMHBDIONALQA-UHFFFAOYSA-N
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Patent
US08975288B2

Procedure details

Employing 0.18 g (1.9 mmol) of 4-amino-pyridine and 0.51 g, (2.9 mmol) of 3-chlorobenzoyl chloride in the procedure described above and elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1) resulted in white crystals (52% yield).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
2.9 mmol
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=[O:13]>>[Cl:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)=[O:13]

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
NC1=CC=NC=C1
Step Two
Name
Quantity
2.9 mmol
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC2=CC=NC=C2)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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